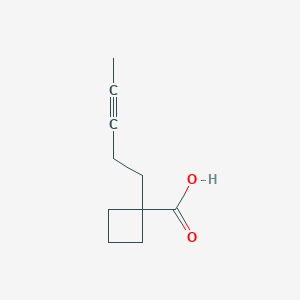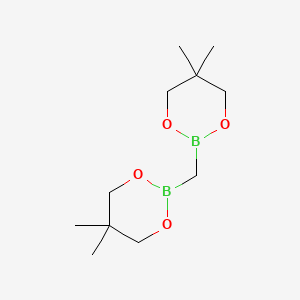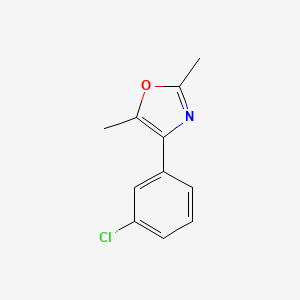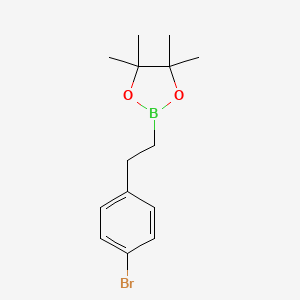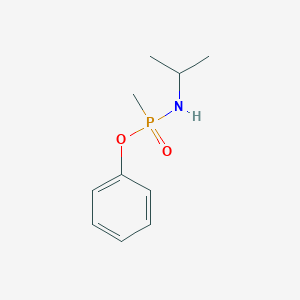
Phenyl P-methyl-N-propan-2-ylphosphonamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl P-methyl-N-propan-2-ylphosphonamidate is a chemical compound that belongs to the class of phosphonamidates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl P-methyl-N-propan-2-ylphosphonamidate typically involves the reaction of a phenyl phosphonic dichloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Reaction of Phenyl Phosphonic Dichloride with Amine:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl P-methyl-N-propan-2-ylphosphonamidate can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonamidate to phosphine derivatives.
Substitution: The amide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used. The reaction conditions vary depending on the nucleophile and desired product.
Major Products Formed
Oxidation: Phosphonic acid derivatives
Reduction: Phosphine derivatives
Substitution: Various substituted phosphonamidates
Aplicaciones Científicas De Investigación
Phenyl P-methyl-N-propan-2-ylphosphonamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenyl P-methyl-N-propan-2-ylphosphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: A related compound with a phenyl group and a ketone functional group.
2-Phenyl-2-propanol: An alcohol derivative with a phenyl group.
Phenylpropanolamine: A sympathomimetic agent with a phenyl group and an amine functional group.
Uniqueness
Phenyl P-methyl-N-propan-2-ylphosphonamidate is unique due to its phosphonamidate structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
4645-91-4 |
|---|---|
Fórmula molecular |
C10H16NO2P |
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
N-[methyl(phenoxy)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C10H16NO2P/c1-9(2)11-14(3,12)13-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,11,12) |
Clave InChI |
SQABATPMXGLTAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NP(=O)(C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol](/img/structure/B14131967.png)
![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
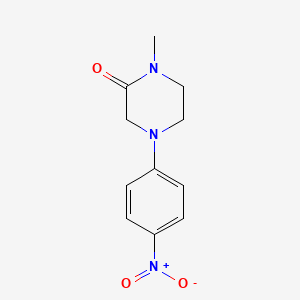
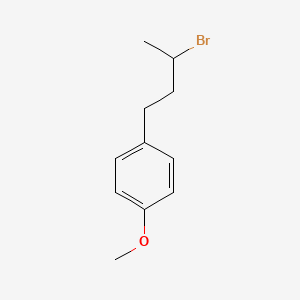

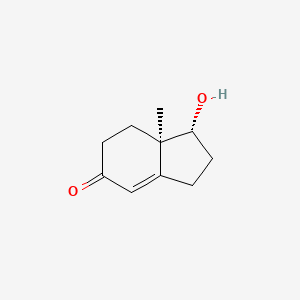
![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
